m-Tyramine (CAS 588-05-6) is essential for accurate dopaminergic receptor profiling, as p-tyramine substitution causes assay failure due to weak D2 binding. This meta-isomer provides:
Supplied with verified purity, ambient shipping. Procure the exact isomer for reproducible results.
m-Tyramine (3-hydroxyphenethylamine) is a naturally occurring trace monoamine characterized by a primary ethylamine chain and a phenolic hydroxyl group at the meta position. With a pKa of approximately 9.5 and a melting point of 164-165 °C, it serves as a critical structural scaffold in chemoinformatics, neuropharmacology, and biocatalysis [1]. While structurally related to the more ubiquitous para-isomer (p-tyramine) and the unsubstituted phenethylamine (PEA), m-tyramine exhibits distinct electronic and steric properties that dictate its behavior as a high-affinity precursor for dopaminergic ligands and a specific substrate for key metabolic enzymes like Cytochrome P450 2D6 (CYP2D6) [2]. For industrial and laboratory procurement, selecting the exact meta-isomer is essential for workflows requiring precise receptor agonism, targeted metabolic clearance, or the synthesis of conformationally restricted pharmaceutical analogs.
Generic substitution of m-tyramine with the more commonly available p-tyramine or unsubstituted phenethylamine will lead to catastrophic failures in receptor binding assays and metabolic profiling [1]. The meta-hydroxyl group in m-tyramine is uniquely positioned to stabilize hydrogen-bonding networks (such as with S1935 and H3936 residues in D2 receptors) that the para-hydroxyl cannot reach, fundamentally altering ligand efficacy from a potent agonist to a weak partial agonist [2]. Furthermore, in enzymatic environments, the shift from a meta to a para hydroxyl group drastically reduces the binding affinity to critical cytochromes like CYP2D6 due to suboptimal active-site orientation [3]. Consequently, buyers must procure the exact m-tyramine isomer to ensure reproducibility and target specificity in dopaminergic drug design and pharmacokinetic screening.
Molecular binding studies demonstrate that the position of the hydroxyl group is the primary determinant of D2 receptor affinity. m-Tyramine exhibits a pKi of 5.73, whereas the comparator p-tyramine exhibits a pKi of only 4.11 [1]. This represents a greater than 40-fold higher binding affinity for the meta-isomer, driven by its ability to form critical hydrogen bonds with specific serine and histidine residues in the binding pocket that the para-isomer cannot access [1].
| Evidence Dimension | D2 Receptor Binding Affinity (pKi) |
| Target Compound Data | pKi = 5.73 |
| Comparator Or Baseline | p-Tyramine (pKi = 4.11) |
| Quantified Difference | ~41.7-fold higher affinity for m-tyramine |
| Conditions | In vitro D2 receptor binding assay / molecular dynamics modeling |
Procuring m-tyramine is essential for synthesizing high-affinity dopaminergic ligands, as the para-isomer will yield compounds with dramatically inferior receptor binding.
In metabolic profiling assays evaluating phenethylamine derivatives, the binding affinity of the substrate to CYP2D6 is highly sensitive to the phenolic substitution pattern. At physiological pH (7.4), the spectral binding affinity for m-tyramine (3-hydroxyphenethylamine) is 12-fold stronger than that of the comparator p-tyramine (4-hydroxyphenethylamine) [1]. This significant differential dictates the rate and extent of sequential oxidations, including O-demethylation and ring hydroxylation[1].
| Evidence Dimension | CYP2D6 Spectral Binding Affinity |
| Target Compound Data | 12-fold stronger binding affinity |
| Comparator Or Baseline | p-Tyramine (12-fold weaker affinity) |
| Quantified Difference | 12x higher affinity for m-tyramine |
| Conditions | In vitro CYP2D6 binding assay at pH 7.4 |
For laboratories standardizing CYP2D6 metabolism models or synthesizing specific enzyme substrates, m-tyramine provides the necessary binding strength that p-tyramine lacks.
When evaluating off-target enzymatic inhibition, m-tyramine demonstrates a highly favorable selectivity profile compared to p-tyramine. In competitive inhibition assays against Phenylethanolamine N-methyltransferase (PNMT), m-tyramine exhibits a weak inhibition constant (Ki = 1250 μM), whereas p-tyramine is significantly more inhibitory (Ki = 294 μM) [1]. This makes m-tyramine approximately 4.25-fold less likely to cause off-target PNMT inhibition when used in complex biological matrices [1].
| Evidence Dimension | PNMT Inhibition Constant (Ki) |
| Target Compound Data | Ki = 1250 μM (weaker inhibition) |
| Comparator Or Baseline | p-Tyramine (Ki = 294 μM) |
| Quantified Difference | 4.25-fold lower off-target inhibition for m-tyramine |
| Conditions | In vitro PNMT competitive inhibition assay |
Researchers targeting specific aminergic pathways without disrupting epinephrine synthesis should procure m-tyramine to minimize off-target PNMT interference.
Driven by its superior D2 receptor binding affinity (pKi 5.73) compared to p-tyramine, m-tyramine is the optimal precursor for developing D2 agonists, partial agonists, and conformationally restricted analogs in neuropharmacological drug discovery [1].
Because m-tyramine exhibits a 12-fold stronger binding affinity to CYP2D6 than its para-substituted counterpart, it is the preferred substrate for calibrating in vitro pharmacokinetic models and studying the sequential oxidation of phenethylamines [2].
In complex biological assays where off-target enzyme inhibition must be minimized, m-tyramine's weak interaction with PNMT (Ki = 1250 μM) allows for cleaner TAAR1 and neuromodulation profiling without inadvertently suppressing epinephrine synthesis pathways [3].
Corrosive;Irritant